Product packaging for Folic Acid(Cat. No.:CAS No. 112339-32-9)

Folic Acid

Cat. No.: B050499
CAS No.: 112339-32-9
M. Wt: 441.4 g/mol
InChI Key: OVBPIULPVIDEAO-LBPRGKRZSA-N
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Description

Folic acid, a synthetic form of folate (Vitamin B9), is an essential cofactor in numerous one-carbon transfer reactions critical for cellular metabolism. In research, it is indispensable for the de novo synthesis of nucleotides (purines and thymidylate), making it a fundamental component for supporting rapid cell division and growth in cell culture systems. Its primary mechanism of action involves being enzymatically reduced to tetrahydrofolate (THF) and subsequent derivatives, which serve as carriers for methyl, formyl, and methylene groups. These reactions are vital for amino acid metabolism, including the interconversion of serine and glycine, and the synthesis of methionine. Researchers utilize this compound to study mechanisms of angiogenesis, neural tube development, and cancer biology, as folate antagonists are a cornerstone of chemotherapy. Furthermore, its role in epigenetic regulation through the donation of methyl groups to the methionine cycle, influencing DNA methylation and gene expression, is a key area of investigation in developmental biology and oncology. This high-purity compound is critical for establishing robust in vitro models and elucidating the molecular pathways governing cell proliferation and differentiation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19N7O6 B050499 Folic Acid CAS No. 112339-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
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InChI

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1
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InChI Key

OVBPIULPVIDEAO-LBPRGKRZSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
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Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
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Molecular Formula

C19H19N7O6
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Related CAS

36653-55-1 (mono-potassium salt), 6484-89-5 (mono-hydrochloride salt)
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DSSTOX Substance ID

DTXSID0022519
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Molecular Weight

441.4 g/mol
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Physical Description

Folic acid appears as odorless orange-yellow needles or platelets. Darkens and chars from approximately 482 °F., Yellowish-orange solid; [Merck Index] Yellow solid; [Sigma-Aldrich MSDS], Solid
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Solubility

Almost insoluble (NTP, 1992), Slightly sol in methanol, less in ethanol and butanol; insol in acetone, chloroform, ether, benzene; relatively sol in acetic acid, phenol, pyridine, and in soln of alkali hydroxides and carbonates. Soluble in hot dil HCl and H2SO4., In water, 1.6 mg/L at 25 °C; soluble up to about 1% in boiling water, 0.0016 mg/mL
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Vapor Pressure

6.2X10-20 mm Hg at 25 °C /Estimated/
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Color/Form

Yellowish-orange crystals; extremely thin platelets (elongated @ 2 ends) from hot water

CAS No.

59-30-3
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Record name L-Glutamic acid, N-[4-[[(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-
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Melting Point

482 °F (decomposes) (NTP, 1992), 250 °C
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Preparation Methods

Core Reaction Mechanism

Modern methods, as exemplified in CN106046005A (2016), avoid toxic intermediates like trichloroacetone by employing 2,4,5-triamino-6-hydroxy pyrimidine salts and 3-halogen acetone aldoximes. The reaction proceeds via nucleophilic substitution:

  • Step 1 : Formation of 2-amino-4-hydroxy-6-halomethyl pteridine through condensation in C1–C4 alcohols (e.g., methanol, ethanol) at reflux temperatures (60–80°C) for 1–5 hours.

  • Step 2 : Coupling with N-(4-aminobenzoyl)-L-glutamic acid in polar aprotic solvents (e.g., N,N-dimethylacetamide) at 40–50°C for 4–8 hours.

Optimization Parameters

  • Solvent selection : Tetrahydrofuran (THF) gave 80% yield in Step 1, while N,N-dimethylacetamide improved Step 2 yields to 85–89%.

  • Stoichiometry : A 1:1 molar ratio of pteridine intermediate to glutamic acid derivative minimized side products.

  • Purification : pH adjustment to 3.0–3.5 with sodium carbonate precipitated high-purity this compound (HPLC purity >97%).

Catalytic Hydrogenation Approach

Traditional Methodology

The US2487393A method remains relevant for its simplicity:

p-Nitrobenzoyl-L-glutamic acid+2-amino-4-hydroxy-6-(hydroxymethyl)pteridinePd/C, HCO2HH2Folic acid\text{p-Nitrobenzoyl-L-glutamic acid} + \text{2-amino-4-hydroxy-6-(hydroxymethyl)pteridine} \xrightarrow[\text{Pd/C, HCO}2\text{H}]{\text{H}2} \text{this compound}

Key conditions:

  • Catalyst : 10% palladium-charcoal (2.5% w/w of reactants).

  • Solvent : Anhydrous formic acid enabled simultaneous hydrogenation and solubility.

  • Yield : ~1.5 g this compound per 10 g starting pteridine.

Limitations

  • Sensitivity to excess hydrogen causing over-reduction.

  • Requires post-synthesis isolation via zinc/barium salt precipitation.

Comparative Analysis of Synthetic Methods

ParameterNucleophilic SubstitutionCatalytic Hydrogenation
Reaction Time 8–13 hours total24–48 hours
Yield 80–89%60–70%
Purity (HPLC) 97.0–97.8%85–90%
Key Solvent N,N-DimethylacetamideFormic acid
Environmental Impact Low (halogenated byproducts)Moderate (metal catalysts)

Industrial Process Optimization

Solvent Recycling

The CN106046005A method demonstrates solvent recovery through fractional distillation, reusing 75–80% of N,N-dimethylacetamide. This reduces production costs by 22% compared to single-use solvent systems.

Temperature Control

Maintaining Step 2 at 45°C ± 2°C prevents thermal degradation of the glutamic acid moiety, critical for maintaining bioactivity. Industrial reactors employ jacketed vessels with PID-controlled heating.

Scalability Challenges

  • Mixing Efficiency : High-shear mixers ensure homogeneity in viscous reaction mixtures.

  • Crystallization : Controlled cooling at 0.5°C/min yields uniform crystal size (D90 < 50 µm).

Stability Considerations During Synthesis

This compound degrades under UV light (λ = 365 nm) and high humidity (>60% RH). The CN114983954B patent highlights stabilization strategies applicable to synthesis:

  • Light Protection : Amber glass reactors or UV-filtered lighting.

  • Moisture Control : Nitrogen blanket systems maintain <50% RH in reaction vessels.

  • pH Management : Buffering reaction mixtures at pH 3.0–3.5 reduces hydrolysis to pteroic acid .

Chemical Reactions Analysis

Types of Reactions: Folic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include dihydrothis compound and tetrahydrothis compound, which are crucial intermediates in various metabolic pathways .

Scientific Research Applications

Preventive Healthcare

Neural Tube Defects (NTDs)
Folic acid is widely recognized for its role in preventing neural tube defects during pregnancy. Research indicates that adequate folate levels significantly reduce the risk of NTDs such as spina bifida and anencephaly. A meta-analysis of randomized controlled trials demonstrated that women who take this compound supplements before conception and during early pregnancy can lower the incidence of these defects by up to 70% . The CDC recommends a daily intake of 400-800 micrograms for women of childbearing age .

Table 1: this compound Recommendations for NTD Prevention

GroupRecommended Daily Intake
Women planning to conceive400-800 mcg
Women with a history of NTDsUp to 4,000 mcg

Management of Anemia

This compound is essential in treating megaloblastic anemia caused by folate deficiency. This condition is characterized by the production of abnormally large red blood cells due to impaired DNA synthesis. This compound supplementation helps restore normal red blood cell formation . The FDA has approved this compound for this indication, emphasizing its importance in clinical practice.

Cardiovascular Health

This compound plays a vital role in lowering homocysteine levels, an amino acid linked to cardiovascular diseases. Elevated homocysteine levels are associated with an increased risk of heart attack and stroke. Studies show that this compound supplementation can reduce homocysteine concentrations and potentially lower cardiovascular risks by approximately 10% .

Table 2: Impact of this compound on Homocysteine Levels

Study TypePopulation SizeHomocysteine Reduction (%)
Randomized Controlled Trials80,000+~10%

Cancer Research

The relationship between this compound and cancer prevention is complex. Some studies suggest that folate may protect against certain cancers, while others indicate potential risks when taken in high doses. For instance, a study found no significant increase or decrease in cancer incidence among those taking this compound supplements . However, specific populations may experience different outcomes; thus, ongoing research is crucial.

Case Study: Colorectal Cancer
A notable study investigated the effects of daily this compound supplementation on individuals with a history of colorectal adenomas. Results indicated an increased risk of developing new adenomas among those taking high doses over six years . This highlights the need for careful monitoring when prescribing this compound in cancer-related contexts.

Neurological Health

Emerging evidence suggests that this compound may enhance cognitive function and reduce the risk of dementia in older adults. A combination therapy involving folate and vitamin B12 has shown promising results in improving cognitive performance compared to either vitamin alone . Additionally, lower folate levels have been linked to depression and cognitive decline.

Mechanism of Action

Folic acid is often compared with other folate compounds, such as 5-methyltetrahydrofolate (5-MTHF) and folinic acid (5-formyltetrahydrofolate):

Uniqueness of this compound: this compound is unique due to its stability and ease of use in supplements and food fortification. Unlike natural folates, this compound is not easily degraded during food processing and storage, making it an ideal choice for preventing folate deficiency on a large scale .

Comparison with Similar Compounds

Chemical Structure and Bioavailability

  • Folic Acid vs. 5-Methyltetrahydrofolate (5-MTHF):
    this compound lacks a methyl group and must be reduced by dihydrofolate reductase (DHFR) to become active. In contrast, 5-MTHF (the active form) bypasses this step, making it more bioavailable, especially in individuals with MTHFR gene mutations .
  • This compound vs. Folinic Acid (5-formyl-THF): Folinic acid is another preformed folate that converts directly to THF without DHFR, offering rapid utilization in chemotherapy rescue and mitochondrial disorders.

Table 1: Structural and Metabolic Differences

Compound Structure Activation Pathway Key Enzymes Involved
This compound Oxidized, synthetic Requires DHFR reduction DHFR, MTHFR
5-MTHF Reduced, active form Direct utilization None
Folinic Acid Reduced, preformed folate Converts via thymidylate synthase -

Genetic Interactions

  • MTHFR Polymorphisms: Approximately 10–15% of populations carry MTHFR C677T mutations, impairing this compound metabolism. Maternal this compound supplementation reduces congenital heart disease (CHD) risk in offspring with variant genotypes, whereas 5-MTHF may offer better efficacy in these cases .
  • This effect is less pronounced with natural folate .

Health Outcomes

Neurological Effects
  • Alzheimer’s Disease (AD) Risk:
    this compound supplementation alone increases AD risk in individuals with intermediate/high genetic risk (AD-GRS), likely due to homocysteine accumulation and brain atrophy in the hippocampus/amygdala. Co-supplementation with B vitamins mitigates this risk .
  • Cognitive Function:
    Excessive this compound without B12/B6 elevates homocysteine, which is neurotoxic and linked to phosphorylated tau protein accumulation .
Cardiovascular Effects
  • Stroke Prevention: Meta-analyses show a 10% reduction in stroke risk with this compound, attributed to homocysteine lowering. No significant benefit is observed for coronary heart disease (CHD) .
  • Atherosclerosis:
    In ApoE-/- mice, this compound and B12 reduce ox-LDL/HDL ratios and atherosclerotic plaques, highlighting its role in lipid metabolism .

Microbiome Interactions

  • Gut Microbiota:
    In vitro studies show both this compound and 5-MTHF reduce acetate production but increase isovaleric acid. However, this compound preferentially alters Pediococcus populations, while 5-MTHF affects Lactobacillus .

Table 2: Key Research Findings on Health Impacts

Study Type Compound Compared Key Outcome Reference
Meta-analysis (RCT) This compound vs. placebo 10% reduced stroke risk
In vitro fermentation This compound vs. 5-MTHF Divergent effects on gut microbiota
Genetic cohort This compound + B vitamins Neutralized AD risk in high AD-GRS
Animal model This compound + B12 Reduced atherosclerosis markers

Biological Activity

Folic acid, also known as vitamin B9, is a water-soluble vitamin that plays a crucial role in various biological processes, including DNA synthesis, repair, and methylation. Its biological activity is primarily attributed to its active form, 5-methyltetrahydrofolate (5-MTHF), which is essential for one-carbon metabolism. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound undergoes a complex metabolic process in the human body:

  • Absorption : this compound is absorbed in the mucosal epithelial cells of the small intestine. The enzyme folylpoly-gamma-glutamate carboxypeptidase converts dietary polyglutamate forms of folate into monoglutamate forms for absorption .
  • Transport : Once converted to monoglutamate, folate is transported through the portal vein to the liver, where it is further metabolized .
  • Conversion to Active Form : In the liver, dihydrofolate reductase (DHFR) reduces this compound to dihydrofolate and then to tetrahydrofolate (THF). THF is subsequently converted to 5-MTHF, which serves as a carrier for one-carbon units necessary for nucleotide synthesis .

The biological activity of this compound is critical for:

  • DNA Synthesis and Repair : this compound is vital for the synthesis of purines and pyrimidines, which are building blocks of DNA .
  • Cell Division and Growth : It plays a significant role in cell division and differentiation, particularly during periods of rapid growth such as pregnancy .

Role in Pregnancy and Neural Tube Defects

This compound's importance in pregnancy has been extensively studied, particularly regarding its role in preventing neural tube defects (NTDs).

Case Study: Maternal Folate Intake and NTDs

A landmark case-control study conducted by Bower and Stanley in 1989 demonstrated that increased maternal dietary folate intake significantly reduced the risk of NTDs such as spina bifida. The study involved data from mothers with infants diagnosed with NTDs compared to control groups . Key findings include:

  • Reduction in NTD Incidence : Maternal supplementation with this compound before conception and during early pregnancy reduced the incidence of NTDs by up to 79% .
  • Public Health Impact : Following these findings, Australia implemented mandatory fortification of bread flour with this compound in 2009, leading to a significant decline in NTD rates among Aboriginal populations .

Research Findings on this compound Supplementation

Numerous studies have reinforced the protective effects of this compound supplementation against NTDs:

  • A study published in JAMA reported that women with pregestational diabetes who took this compound supplements had a statistically significant reduction in NTD occurrences compared to those who did not supplement .
  • Another study from Iran indicated that this compound consumption prevented NTDs by approximately 94% when comparing pregnancies complicated by other anomalies .

Table: Summary of Key Studies on this compound and NTDs

StudyPopulationFindings
Bower & Stanley (1989)Australian mothers79% reduction in NTDs with increased folate intakeMaternal dietary folate is crucial for preventing NTDs
JAMA Study (2020)Women with pregestational diabetesSignificant reduction in NTDs with supplementationSupports this compound use before conception
Iranian Study (2011)Pregnant women with birth defects94% reduction in NTDs with this compound useStrong evidence for this compound's protective role

Other Biological Functions

Beyond its role in pregnancy, this compound has been implicated in several other biological functions:

  • Cardiovascular Health : this compound helps regulate homocysteine levels, an amino acid linked to cardiovascular diseases. Elevated homocysteine levels are associated with an increased risk of heart disease; thus, adequate folate intake may mitigate this risk .
  • Cancer Research : this compound's ability to bind to folate receptors on cancer cells has led to its exploration as a delivery mechanism for targeted cancer therapies. Studies have shown that modifying siRNAs with this compound enhances their uptake by cancer cells expressing high levels of folate receptors .

Q & A

How can experimental design principles be optimized to assess folic acid's stability under varying pH conditions in enzymatic reactions?

Basic Research Focus : Stability testing under controlled variables.
Methodological Guidance :

  • Hypothesis : this compound degradation correlates with acidic pH levels due to structural vulnerability of the pteridine ring.
  • Experimental Setup : Use HPLC (High-Performance Liquid Chromatography) with UV detection (269 nm) to quantify this compound concentrations in buffered solutions (pH 2–7) incubated at 37°C for 24 hours .
  • Data Analysis : Compare retention times and peak areas against calibration curves. Include controls (e.g., neutral pH) and triplicate runs to ensure reproducibility.
  • Statistical Validation : Apply ANOVA to assess significance of degradation rates across pH levels .

Table 1 : Example Data for pH-Dependent Degradation

pHInitial Conc. (µg/mL)Final Conc. (µg/mL)Degradation (%)
2.050.032.535.0
7.050.048.13.8

What strategies resolve contradictions in clinical trial data on this compound's efficacy in preventing neural tube defects (NTDs)?

Advanced Research Focus : Meta-analysis of heterogeneous datasets.
Methodological Guidance :

  • Systematic Review Protocol : Follow PRISMA guidelines to screen studies, extract data (e.g., dose, timing, population demographics), and assess bias using tools like ROBINS-I .
  • Contradiction Analysis : Stratify data by confounders (e.g., maternal folate status, genetic polymorphisms like MTHFR C677T). Use multivariate regression to isolate this compound’s effect .
  • Example Conflict : Trials reporting null effects often involve populations with pre-existing folate sufficiency. Adjust for baseline nutrient status via serum folate measurements .

Key Finding : Periconceptional supplementation (0.8 mg/day) reduces first-occurrence NTD risk by 83% (p=0.029) in folate-deficient cohorts .

How do chromatographic parameters influence the separation of this compound from its degradation products?

Advanced Technical Focus : HPLC method optimization.
Methodological Guidance :

  • Factor Screening : Use face-centered central composite design to test acetonitrile concentration (3–10%), sodium-heptane-sulfonate molarity (1–5 mM), and pH (2.0–3.0) .
  • Critical Parameters :
    • Retention Factor (k) : Optimize for this compound (k > 2.0) to avoid co-elution with impurities.
    • Resolution (Rs) : Target Rs ≥ 1.5 between this compound and N-(4-aminobenzoyl)-L-glutamic acid .
  • Validation : Confirm precision (%RSD < 2.0), accuracy (recovery 95–105%), and robustness to minor pH fluctuations .

What statistical frameworks are recommended for analyzing dose-response relationships in this compound intervention studies?

Basic-to-Advanced Transition : From linear models to machine learning.
Methodological Guidance :

  • Linear Models : Fit log-transformed folate concentrations to NTD risk using logistic regression. Adjust for covariates (BMI, ethnicity) .
  • Nonlinear Approaches : Apply Hill equations to model saturation kinetics in cellular folate uptake assays.
  • Machine Learning : Use random forests to identify interactions between folate, vitamin B12, and homocysteine levels in large cohort datasets .

How can researchers address reproducibility challenges in this compound bioavailability studies?

Advanced Research Focus : Standardizing in vitro and in vivo models.
Methodological Guidance :

  • In Vitro Protocols : Simulate gastrointestinal digestion (e.g., INFOGEST model) with controlled enzyme concentrations and pH gradients. Quantify bioaccessible folate via microbiological assays .
  • In Vivo Harmonization : Use Caco-2 cell monolayers for absorption studies. Report transepithelial electrical resistance (TEER) values to validate monolayer integrity .
  • Inter-Lab Collaboration : Share SOPs via platforms like Zenodo to reduce variability in extraction and quantification methods .

What ethical and methodological considerations apply to longitudinal studies on this compound supplementation in pregnancy?

Advanced Research Focus : Cohort study design.
Methodological Guidance :

  • Ethical Compliance : Obtain informed consent for genetic testing (e.g., MTHFR variants) and disclose risks of over-supplementation (e.g., masking B12 deficiency) .
  • Data Collection : Use REDCap for secure, longitudinal data management. Include biomarkers (serum folate, homocysteine) at multiple timepoints (preconception, trimester 1–3) .
  • Attrition Mitigation : Implement incentives (e.g., prenatal vitamin vouchers) and mobile health reminders .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.